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molecular formula C10H7ClO2S B180707 Methyl 7-chlorobenzo[b]thiophene-2-carboxylate CAS No. 550998-56-6

Methyl 7-chlorobenzo[b]thiophene-2-carboxylate

Cat. No. B180707
M. Wt: 226.68 g/mol
InChI Key: KIMYWTAFZCIPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900216B2

Procedure details

In a similar manner to Example 18, methylthioglycolate (13 g) was reacted with 3-chloro-2-fluorobenzaldehyde (19.57 g) in dimethylformamide to give methyl 7-chlorobenzo[b]thiophene-2-carboxylate, which was hydrolysed, chlorinated and reacted with N,O-dimethylhydroxylamine hydrochloride to give 7-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide, which was reacted with ethylmagnesium bromide to give 1-(7-chlorobenzo[b]thiophen-2-yl)propan-1-one. This ketone (1.17 g) was reacted with phenyltrimethylammonium tribromide (2.15 g) to give 2-bromo-1-(7-chlorobenzo[b]thiophen-2-yl)propan-1-one (2.32 g) which was used without further purification.
Name
methylthioglycolate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
19.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([SH:6])[C:3]([O-:5])=[O:4].[Cl:7][C:8]1[C:9](F)=[C:10]([CH:13]=[CH:14][CH:15]=1)C=O.[CH3:17]N(C)C=O>>[Cl:7][C:8]1[C:9]2[S:6][C:2]([C:3]([O:5][CH3:17])=[O:4])=[CH:1][C:10]=2[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
methylthioglycolate
Quantity
13 g
Type
reactant
Smiles
CC(C(=O)[O-])S
Name
Quantity
19.57 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C=CC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=C1SC(=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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